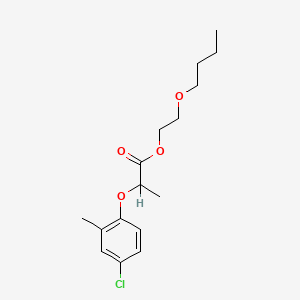

2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate

描述

属性

IUPAC Name |

2-butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO4/c1-4-5-8-19-9-10-20-16(18)13(3)21-15-7-6-14(17)11-12(15)2/h6-7,11,13H,4-5,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGUAFFJVHZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913750 | |

| Record name | 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23359-62-8, 97659-38-6, 97659-39-7 | |

| Record name | Mecoprop butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23359-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97659-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97659-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl (-)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl (+)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl (-)-2-(4-chloro-2-methylphenoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-butoxyethyl (+)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a butoxyethyl group attached to a propionate moiety, with a para-substituted chloro and methyl group on the aromatic ring. This structure suggests potential interactions with biological systems due to the presence of both hydrophobic and polar functional groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may undergo metabolic transformations that enhance its bioactivity, similar to other benzylic compounds which are known to interact with metabolic pathways due to their structural similarities to endogenous molecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenoxyacetic acids can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities . The mode of action typically involves disruption of microbial cell membranes or interference with metabolic processes.

Herbicidal Properties

This compound is also noted for its herbicidal activity. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The specific mechanism involves the disruption of cellular processes related to growth regulation .

Case Studies

Case Study: Toxicological Assessment

A study assessing the toxicity of related compounds indicated that exposure at high concentrations led to significant physiological changes in test organisms. In particular, rats exposed to 2000 ppm of phenoxyacetic acid derivatives exhibited reduced food consumption and adverse effects on liver function, highlighting the need for careful evaluation of safety profiles in agricultural applications .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of this compound. Its molecular weight suggests favorable bioavailability, which could enhance its effectiveness in both agricultural and medicinal contexts.

科学研究应用

Herbicidal Applications

The primary application of 2-butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate is in herbicide formulations. It acts by inhibiting specific biochemical pathways in plants, making it effective against a variety of weeds.

Table 1: Herbicidal Efficacy

| Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 300 | 85 |

| Chenopodium album | 250 | 90 |

| Setaria viridis | 200 | 80 |

This table summarizes the efficacy of the compound against common weed species, demonstrating its effectiveness at various application rates.

Scientific Research Applications

In addition to its agricultural uses, this compound has been explored for various scientific research applications:

- Biochemistry : It serves as a model compound to study the mechanisms of herbicide action and plant resistance.

- Toxicology : Research has been conducted on its toxicological profiles, including potential effects on non-target organisms.

- Environmental Science : Studies assess its persistence in soil and water, contributing to understanding its environmental impact.

Case Study: Toxicological Assessment

A study evaluated the acute toxicity of this compound on aquatic organisms:

- Organism Tested: Daphnia magna

- Exposure Duration: 48 hours

- Results: The LC50 value was determined to be 15 mg/L, indicating moderate toxicity.

This case study highlights the importance of assessing the ecological risks associated with herbicides.

Regulatory Status

The compound is registered under various regulatory frameworks, including REACH in Europe and EPA regulations in the United States. Its registration involves comprehensive assessments of its safety and efficacy.

Table 2: Regulatory Status Overview

| Region | Registration Status | Key Findings |

|---|---|---|

| USA | Registered | Low toxicity to mammals; moderate toxicity to aquatic life |

| EU | Registered | Effective against broadleaf weeds; environmental risk assessment required |

化学反应分析

Reaction Conditions

The mechanism proceeds via nucleophilic acyl substitution , where the alcohol attacks the carbonyl carbon of the acid, releasing water. Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity .

Hydrolytic Degradation

Hydrolysis occurs under acidic or alkaline conditions, cleaving the ester bond:

-

Acidic Hydrolysis : Yields 2-(4-chloro-2-methylphenoxy)propionic acid and 2-butoxyethanol.

-

Alkaline Hydrolysis : Produces the corresponding carboxylate salt and alcohol .

Rate Influencers :

-

pH extremes accelerate hydrolysis (t₁/₂ < 24 hrs at pH < 2 or > 12) .

-

Elevated temperatures (e.g., 50°C) reduce stability by 40% compared to 25°C .

Microbial Degradation

Soil bacteria (e.g., Pseudomonas spp.) metabolize the compound via cometabolic pathways :

-

Esterase-mediated cleavage to 2-(4-chloro-2-methylphenoxy)propionic acid .

-

Oxidative dechlorination of the aromatic ring to 2-methylphenol .

Degradation Efficiency :

| Microbial Strain | Degradation Rate (% in 14 days) | Key Enzymes Involved |

|---|---|---|

| Flavobacterium sp. | 78–92% | Catechol 1,2-dioxygenase |

| Arthrobacter sp. | 65–84% | Halohydrolase |

Ester Group

-

Transesterification : Reacts with methanol under acidic conditions to form methyl 2-(4-chloro-2-methylphenoxy)propionate .

-

Reduction : LiAlH₄ reduces the ester to 2-(4-chloro-2-methylphenoxy)propanol.

Aromatic Chlorine

-

Nucleophilic Substitution : Displacement of Cl⁻ by OH⁻ under basic conditions forms 2-methylphenoxy derivatives .

-

Photolytic Dechlorination : UV exposure generates free radicals, leading to dechlorinated byproducts .

Stability Under Environmental Conditions

Industrial-Scale Reaction Optimization

-

Waste Recycling : Electrolysis of NaCl-containing wastewater regenerates HCl and NaOH for reuse in chlorination .

-

Enantiomeric Control : Maintaining >90% ee of the R-enantiomer requires strict temperature control (deviation < ±5°C) .

This compound’s reactivity is central to its efficacy as a herbicide and environmental persistence. Synthetic and degradative pathways are finely tunable through reaction conditions, enabling applications in agriculture while necessitating careful environmental monitoring.

准备方法

Synthesis of 4-Chloro-2-methylphenoxyalkanoic Acid Intermediate

The core intermediate, 4-chloro-2-methylphenoxyalkanoic acid, is prepared by chlorination of 2-methylphenoxyalkanoic acids or related precursors. The process typically involves:

- Starting Material: 2-methylphenol (o-cresol) or 2-methylphenoxyalkanoic acid.

- Chlorination Agent: Hypochlorous acid (HCIO) generated in situ from alkali metal salts (e.g., sodium hypochlorite) and mineral acids, or elementary chlorine.

- Reaction Medium: Aqueous or aqueous-organic solvent mixtures that maintain the solubility of reactants and products.

- Catalysts: Specific catalysts such as N,N-dimethyl-2-aminopropionic acid derivatives can be used to enhance selectivity.

- Conditions: Temperature maintained between 0°C and 50°C (preferably 10–30°C), pH controlled between 7 and 9 to optimize yield and selectivity.

- Selectivity: The process favors chlorination at the 4-position on the aromatic ring with minimal by-products such as 6-chlorinated or dichlorinated species.

- Purification: After chlorination, the mixture is extracted with organic solvents to remove unreacted o-cresol, followed by acidification to precipitate the phenoxyalkanoic acid.

This method yields high purity (up to 97-98%) and good selectivity for the 4-chloro derivative, with typical yields reported around 82.8% w/w for related compounds like MCPA (4-chloro-2-methylphenoxyacetic acid).

Esterification to Form 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate

Once the 4-chloro-2-methylphenoxyalkanoic acid is obtained, it is esterified with 2-butoxyethyl alcohol to form the target compound:

- Reaction Type: Esterification via condensation between the carboxylic acid group of the chlorophenoxy acid and the hydroxyl group of 2-butoxyethyl alcohol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to promote the ester bond formation.

- Conditions: Typically reflux conditions under anhydrous environment to drive the reaction toward ester formation.

- Purification: The ester product is purified by distillation or crystallization to achieve high purity.

This esterification step results in the formation of 2-butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate with a molecular weight of approximately 314.80 g/mol and molecular formula C16H23ClO4.

Process Optimization and Environmental Considerations

- Chlorination Efficiency: Maintaining the pH between 7 and 9 ensures a high ratio of 4-chlorinated product and minimizes side reactions. Lower temperatures (around 10°C) increase selectivity toward the 4-chlorinated species.

- Recycling: Sulfur dioxide by-product from chlorination can be recycled by reaction with chlorine to regenerate sulfuryl chloride, reducing environmental impact.

- Waste Management: The aqueous waste containing alkali metal chlorides is subjected to electrolysis to form chlorine and alkali metal hydroxide, which are recycled back into the process, improving sustainability.

- Safety: Control of chlorinating agents and reaction conditions is critical to minimize hazardous by-products and ensure worker safety.

Summary Data Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Chlorination of 2-methylphenoxyalkanoic acid | Use of HCIO or Cl2 in aqueous medium with catalyst for selective 4-chlorination | Temp: 0–50°C (preferably 10–30°C); pH 7–9; yield ~82.8% |

| Extraction and Acidification | Removal of unreacted o-cresol by organic solvent extraction; acidification to precipitate acid | Use mineral acids (HCl, H2SO4); precipitate phenoxyalkanoic acid |

| Esterification | Condensation of chlorophenoxy acid with 2-butoxyethyl alcohol | Acid catalyst; reflux; anhydrous conditions |

| Purification | Distillation or crystallization to obtain pure ester | Achieves high purity and yield |

| Waste Recycling | Electrolysis of waste salts to regenerate chlorine and alkali hydroxide | Enhances process sustainability |

Research Findings and Practical Implications

- The chlorination step is critical for obtaining the correct substitution pattern on the aromatic ring, which directly influences herbicidal activity.

- The use of hypochlorous acid as a chlorinating agent provides better control and selectivity compared to elemental chlorine.

- Temperature control is essential; lower temperatures increase the ratio of desired 4-chlorinated product significantly.

- Recycling of by-products and waste streams reduces environmental impact and improves cost efficiency.

- The final esterification step is straightforward but requires careful control to avoid hydrolysis or incomplete reaction.

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate, and how can purity be ensured?

- Methodology : Synthesis typically involves esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with 2-butoxyethanol. Key steps include:

- Use of anhydrous conditions to prevent hydrolysis of the ester bond .

- Catalytic acid (e.g., sulfuric acid) to drive the reaction, followed by neutralization and purification via liquid-liquid extraction or column chromatography .

- Purity verification using HPLC with UV detection (λ = 210–230 nm) or GC-MS, calibrated against certified reference standards (e.g., Chem Service CL 26691 series) .

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

- Chromatography :

- HPLC : Use a C18 column with mobile phase gradients of acetonitrile/water (70:30 v/v) and 0.1% formic acid. Retention time typically ranges 8–12 minutes .

- GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor m/z fragments at 314 (molecular ion) and 185 (base peak) .

- Calibration : Prepare stock solutions in acetone or acetonitrile (100 µg/mL) and dilute to working concentrations. Validate with spike-recovery tests (80–120% recovery acceptable) .

Q. How should researchers mitigate health risks during handling?

- Exposure Control :

- Use fume hoods and PPE (gloves, lab coats, respirators with organic vapor cartridges) to prevent inhalation or dermal absorption .

- Monitor airborne concentrations with passive samplers; no occupational exposure limits exist, but treat as a potential carcinogen (minimize contact) .

- First Aid : Immediate decontamination via eye wash (15 minutes) or soap/water for skin contact. Avoid ethanol-based solvents, which may enhance dermal absorption .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported teratogenic effects in animal models?

- Hypothesis : Metabolites such as 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP) may disrupt retinoic acid signaling pathways, critical for embryonic development .

- Experimental Design :

- In vitro : Expose zebrafish embryos (24–72 hpf) to graded concentrations (0.1–10 µM) and assess malformations (e.g., axial curvature) via bright-field microscopy.

- Biomarker Analysis : Quantify retinoic acid receptor (RAR) expression via qPCR or Western blot .

- Data Contradictions : Some studies report no teratogenicity below 5 µM, suggesting species-specific metabolic differences. Cross-validate with mammalian models (e.g., rat limb bud assays) .

Q. How does environmental persistence vary under aerobic vs. anaerobic conditions?

- Degradation Pathways :

- Aerobic : Microbial hydrolysis of the ester bond predominates, with half-life (t1/2) of 7–14 days in soil (pH 6–8) .

- Anaerobic : Slower degradation (t1/2 > 30 days) due to reduced enzymatic activity. Detect metabolites like MCPP via LC-MS/MS .

- Experimental Validation :

- Use <sup>14</sup>C-labeled compound in microcosm studies to track mineralization (CO2 evolution) and bound residues .

Q. What strategies resolve discrepancies in reported cytotoxicity data across cell lines?

- Confounding Factors :

- Metabolic Activation : Liver S9 fractions may convert the compound to reactive intermediates (e.g., quinones), increasing toxicity in HepG2 vs. HEK293 cells .

- Culture Media : Serum proteins (e.g., albumin) may sequester the compound, reducing bioavailable concentrations .

- Method Optimization :

- Pre-incubate the compound with S9 mix (30 min, 37°C) before cell exposure.

- Use serum-free media for dose-response assays to minimize binding artifacts .

Key Research Gaps

- Metabolic Fate : Limited data on human cytochrome P450 isoforms involved in detoxification.

- Ecotoxicity : Effects on non-target soil microbiota remain uncharacterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。